Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

描述

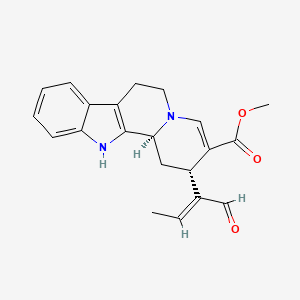

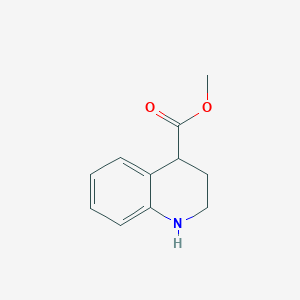

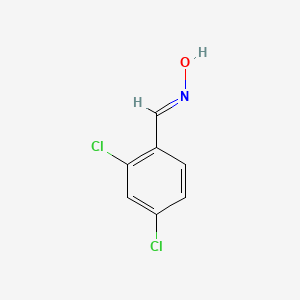

“Tert-butyl 3-formyl-4-hydroxyphenylcarbamate” is a chemical compound with the molecular formula C12H15NO4 . It has a molecular weight of 237.26 . The compound is a yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for “Tert-butyl 3-formyl-4-hydroxyphenylcarbamate” is 1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-4-5-10(15)8(6-9)7-14/h4-7,15H,1-3H3,(H,13,16) . This indicates that the compound has a tert-butyl group attached to a carbamate group, which is in turn attached to a 3-formyl-4-hydroxyphenyl group .

Physical And Chemical Properties Analysis

“Tert-butyl 3-formyl-4-hydroxyphenylcarbamate” is a yellow solid . It has a molecular weight of 237.25200 . The compound has a LogP value of 2.62470, indicating its lipophilicity . It should be stored at 2-8℃ .

科学研究应用

-

Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds

- Application : This research focuses on the catalytic hydroxylation of sterically congested primary C−H bonds using a tert-butyl group. The tert-butyl group is extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .

- Method : An electron-poor manganese catalyst is used in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA). This catalyst activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .

- Results : The research demonstrated late-stage hydroxylation at tert-butyl sites on 6 densely functionalized molecules of pharmaceutical interest. This work uncovers a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .

-

Modeling the Adsorption Mechanism of 3-tertiary-butyl-4-hydroxyanisole (3BHA) on Polyethylene and Polypropylene Microplastics

- Application : This study investigates the adsorption behavior and mechanism of 3BHA by polyethylene (PE) and polypropylene (PP) microplastics .

- Method : The adsorption behavior and mechanism of 3BHA by PE and PP microplastics were investigated via molecular dynamics (MD) simulation, density functional theory (DFT), non-covalent interactions (NCI), the total density of states (TDOS) and frontier molecular orbital (FMO) .

- Results : The study found that 3BHA has a significant interaction with the microplastics studied, with energies of -1.31 kcal mol −1 and −\u20094.19 kcal mol −1 for PE and PP, respectively. Intermolecular van der Waals forces were one of the primary adsorption mechanisms of 3BHA by microplastics, as evidenced by NCI calculations .

-

Direct and Sustainable Synthesis of Tertiary Butyl Esters

- Application : This research focuses on a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

- Method : The synthesis of tertiary butyl esters is enabled by flow microreactor systems .

- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

-

Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds

- Application : This research focuses on the non-directed catalytic hydroxylation of sterically congested primary C−H bonds .

- Method : An electron-poor manganese catalyst is used in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .

- Results : Late-stage hydroxylation at tert-butyl sites is demonstrated on 6 densely functionalized molecules of pharmaceutical interest .

-

Adsorption Mechanism of 3-tertiary-butyl-4-hydroxyanisole (3BHA) on Polyethylene and Polypropylene Microplastics

- Application : This study investigates the adsorption behavior and mechanism of 3BHA by polyethylene (PE) and polypropylene (PP) microplastics .

- Method : The adsorption behavior and mechanism of 3BHA by PE and PP microplastics were investigated via molecular dynamics (MD) simulation, density functional theory (DFT), non-covalent interactions (NCI), the total density of states (TDOS) and frontier molecular orbital (FMO) .

- Results : The study found that 3BHA has a significant interaction with the microplastics studied, with energies of -1.31 kcal mol −1 and −\u20094.19 kcal mol −1 for PE and PP, respectively .

-

Direct and Sustainable Synthesis of Tertiary Butyl Esters

- Application : This research focuses on a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

- Method : The synthesis of tertiary butyl esters is enabled by flow microreactor systems .

- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

-

Adsorption Mechanism of 3-tertiary-butyl-4-hydroxyanisole (3BHA) on Polyethylene and Polypropylene Microplastics

- Application : This study investigates the adsorption behavior and mechanism of 3BHA by polyethylene (PE) and polypropylene (PP) microplastics .

- Method : The adsorption behavior and mechanism of 3BHA by PE and PP microplastics were investigated via molecular dynamics (MD) simulation, density functional theory (DFT), non-covalent interactions (NCI), the total density of states (TDOS) and frontier molecular orbital (FMO) .

- Results : The study found that 3BHA has a significant interaction with the microplastics studied, with energies of -1.31 kcal mol −1 and −\u20094.19 kcal mol −1 for PE and PP, respectively .

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

属性

IUPAC Name |

tert-butyl N-(3-formyl-4-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-4-5-10(15)8(6-9)7-14/h4-7,15H,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRPXIWFPWEAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461294 | |

| Record name | Carbamic acid, (3-formyl-4-hydroxyphenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate | |

CAS RN |

402826-43-1 | |

| Record name | Carbamic acid, (3-formyl-4-hydroxyphenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。